2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that integrates multiple functional groups, including phenyl, thiophene, and trifluoromethyl groups. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of aminopyrazoles with various electrophilic reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The reaction conditions often require the use of catalysts like ZnCl₂ or bases like NH₄I to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form pyrazolecarboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, pyrazolecarboxylic acids, and modified thiophene derivatives .
Scientific Research Applications
2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of cellular signaling pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)pyridine: A related compound with similar structural features but lacking the pyrazolo[1,5-a]pyrimidine core.
1,4-Bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene: Another compound with thiophene and trifluoromethyl groups, used in semiconductor applications.
Uniqueness
2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of multiple functional groups and its integration into the pyrazolo[1,5-a]pyrimidine scaffold. This unique structure imparts diverse biological activities and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H16F3N3OS |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(phenoxymethyl)-3-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H16F3N3OS/c25-24(26,27)21-14-18(20-12-7-13-32-20)28-23-22(16-8-3-1-4-9-16)19(29-30(21)23)15-31-17-10-5-2-6-11-17/h1-14H,15H2 |
InChI Key |
KRFFYFVVBQTJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2COC4=CC=CC=C4)C(F)(F)F)C5=CC=CS5 |
Origin of Product |
United States |
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